molecular formula C25H24N4O6 B4917374 METHYL 3-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 3-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4917374
M. Wt: 476.5 g/mol
InChI Key: NTLFCQQXONRHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of METHYL 3-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the core pyrido[2,3-d]pyrimidine structure, followed by the introduction of the furan-2-ylmethyl and 3,4-dimethylphenylcarbamoylmethyl groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 3-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, METHYL 3-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, which may have different substituents and therefore different properties and applications.

Properties

IUPAC Name

methyl 3-[2-(3,4-dimethylanilino)-2-oxoethyl]-1-(furan-2-ylmethyl)-7-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6/c1-14-7-8-17(10-15(14)2)27-20(30)13-29-23(31)21-19(24(32)34-4)11-16(3)26-22(21)28(25(29)33)12-18-6-5-9-35-18/h5-11H,12-13H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLFCQQXONRHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=C(N=C3N(C2=O)CC4=CC=CO4)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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